![molecular formula C18H18N2O2 B6483166 5-methyl-N-(2,4,6-trimethylphenyl)furo[3,2-b]pyridine-2-carboxamide CAS No. 941969-59-1](/img/structure/B6483166.png)

5-methyl-N-(2,4,6-trimethylphenyl)furo[3,2-b]pyridine-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

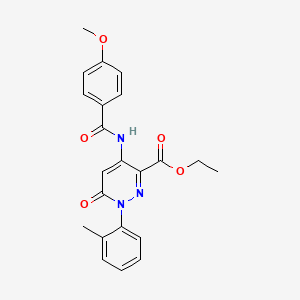

The compound “5-methyl-N-(2,4,6-trimethylphenyl)furo[3,2-b]pyridine-2-carboxamide” is a complex organic molecule. It contains a furo[3,2-b]pyridine moiety, which is a bicyclic structure consisting of a furan ring (a five-membered ring with oxygen) fused with a pyridine ring (a six-membered ring with nitrogen). The molecule also has a carboxamide group (-CONH2), which is a common functional group in many bioactive compounds .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms, the types of bonds, and the overall 3D structure of the molecule .Chemical Reactions Analysis

The chemical reactivity of this compound would depend on its functional groups. The carboxamide group might be involved in reactions such as hydrolysis, reduction, and condensation. The furo[3,2-b]pyridine moiety might undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. These properties might include solubility, melting point, boiling point, and stability. Unfortunately, without specific data, it’s difficult to predict these properties .Applications De Recherche Scientifique

Catalysis in N-Heterocyclic Carbene (NHC) Reactions

The N-mesityl group significantly impacts NHC-catalyzed reactions. These reactions involve α-functionalized aldehydes and include annulations, oxidations, and redox processes. Researchers have observed that NHCs substituted with N-mesityl groups exhibit faster reaction rates compared to those lacking ortho-substituted aromatics. Through competition studies, catalyst analog synthesis, and mechanistic investigations, it has been determined that the N-mesityl group renders the initial addition of NHC to the aldehyde irreversible. This acceleration leads to the formation of the Breslow intermediate, providing a roadmap for catalyst selection and design .

Drug Development: Pyrrolo[2,3-b]pyridine Derivatives

Pyrrolo[2,3-b]pyridine derivatives have gained attention in drug development. Notably, vemurafenib, the first pyrrolo[2,3-b]pyridine-derived drug, serves as a B-Raf enzyme inhibitor for melanoma treatment. Additionally, ceralasertib, another pyrrolo[2,3-b]pyridine-bearing compound, is currently undergoing phase II trials as an ATR kinase inhibitor for antineoplastic therapy .

Antimicrobial and Antiviral Properties

Certain N-mesityl-containing compounds exhibit promising antimicrobial and antiviral activities. For instance, compounds 77b, 78a, 78c, and 78d have favorable binding interactions with thymidylate kinase (ID: 4QGG), with binding energies comparable to the native ligand. These findings highlight their potential in combating infectious diseases .

Supramolecular Chemistry and Host-Guest Interactions

Supramolecular chemistry explores non-covalent interactions between molecules. N-mesityl-5-methylfuro[3,2-b]pyridine-2-carboxamide can serve as a host molecule in supramolecular assemblies. Its cavity-like structure allows for guest molecules to bind selectively, leading to applications in molecular recognition, drug delivery, and sensor development.

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

5-methyl-N-(2,4,6-trimethylphenyl)furo[3,2-b]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2/c1-10-7-11(2)17(12(3)8-10)20-18(21)16-9-14-15(22-16)6-5-13(4)19-14/h5-9H,1-4H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAYPCOYAKNZULE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)OC(=C2)C(=O)NC3=C(C=C(C=C3C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-mesityl-5-methylfuro[3,2-b]pyridine-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-acetylphenyl)-2-{5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}acetamide](/img/structure/B6483085.png)

![N-(3-chloro-4-methylphenyl)-2-[2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-yl]acetamide](/img/structure/B6483091.png)

![2-{5-methyl-6-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}-N-phenylacetamide](/img/structure/B6483092.png)

![2-{3,4-dioxo-8-phenyl-2H,3H,4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazin-2-yl}-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B6483127.png)

![8-(4-methylphenyl)-2-[2-(morpholin-4-yl)-2-oxoethyl]-2H,3H,4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3,4-dione](/img/structure/B6483140.png)

![N-(3-chlorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B6483150.png)

![4-({1-[(2,5-dimethylphenyl)methyl]-6,7-dimethoxy-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}methyl)-N-propylbenzamide](/img/structure/B6483157.png)

![N-(3,5-dimethylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B6483161.png)

![N-{1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl}-2,4-dimethoxybenzamide](/img/structure/B6483182.png)

![N-{1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl}-3,4,5-trimethoxybenzamide](/img/structure/B6483190.png)